molecular formula C23H24ClNO3S2 B445253 propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate

propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B445253
M. Wt: 462g/mol
InChI Key: AAIFOCUFLDXDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the tert-butylphenyl and chlorothiophenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylates: Similar in structure but may lack the tert-butylphenyl and chlorothiophenyl groups.

    Phenylthiophenes: Contain phenyl groups attached to the thiophene ring but differ in substitution patterns.

    Chlorothiophenes: Thiophene derivatives with chlorine substituents, differing in the position and number of chlorine atoms.

Uniqueness

propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the tert-butylphenyl and chlorothiophenyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C23H24ClNO3S2

Molecular Weight

462g/mol

IUPAC Name

propyl 4-(4-tert-butylphenyl)-2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H24ClNO3S2/c1-5-12-28-22(27)19-16(14-6-8-15(9-7-14)23(2,3)4)13-29-21(19)25-20(26)17-10-11-18(24)30-17/h6-11,13H,5,12H2,1-4H3,(H,25,26)

InChI Key

AAIFOCUFLDXDQH-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(S3)Cl

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.